N-(Naphthalene-2-carbonyl)-D-leucine

Description

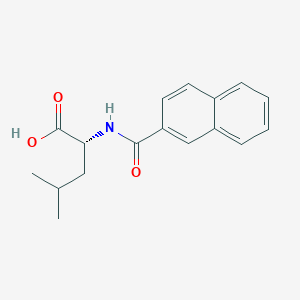

Structure

3D Structure

Properties

CAS No. |

215301-33-0 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2R)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |

InChI Key |

OUFRSVLEPMEAJD-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of N-(Naphthalene-2-carbonyl)-D-leucine

The synthesis of this compound is centered on the formation of a stable amide bond between naphthalene-2-carboxylic acid and the α-amino group of D-leucine. The success of this synthesis hinges on the selection of appropriate methods that ensure high yield, purity, and, most critically, the retention of the stereochemical configuration of the D-leucine starting material.

Optimized Synthetic Routes for Amide Bond Formation

The creation of the amide linkage is a cornerstone of peptide chemistry and organic synthesis. nih.gov For this compound, this involves the activation of the carboxylic acid group of naphthalene-2-carboxylic acid to facilitate nucleophilic attack by the amino group of D-leucine.

The use of coupling reagents is a standard and effective method for amide bond formation, avoiding the need for harsh conditions required for direct condensation. bachem.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. researchgate.net The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com However, this intermediate can be prone to side reactions, including racemization and rearrangement to a stable N-acylurea. bachem.com

To mitigate these issues and improve reaction efficiency, additives are frequently employed. 1-Hydroxybenzotriazole (HOBt) is a classic additive used in conjunction with EDC. luxembourg-bio.compeptide.com HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester, which is less reactive but more stable and less susceptible to racemization. luxembourg-bio.comnih.gov This active ester then reacts cleanly with the amino group of D-leucine to form the desired amide product. The urea (B33335) byproduct generated from EDC is typically water-soluble, simplifying purification. peptide.com

The selection of the coupling system can be tailored based on the specific requirements of the synthesis, such as reaction time, yield, and the need to suppress epimerization.

| Coupling System | Description | Typical Solvent | Key Advantages |

|---|---|---|---|

| EDC/HOBt | A carbodiimide (B86325) activator paired with a benzotriazole (B28993) additive. | DCM, DMF | Cost-effective, water-soluble byproducts, effective at reducing racemization. bachem.comnih.gov |

| HATU | An aminium-based coupling reagent containing the HOAt moiety. | DMF, NMP | High coupling efficiency, rapid reaction rates, and very low racemization. bachem.com |

| PyBOP | A phosphonium-based reagent incorporating the HOBt moiety. | DMF, DCM | High reactivity and suitable for sterically hindered couplings. |

Enantioselective Synthesis Approaches for D-Leucine Incorporation

The biological and pharmacological properties of chiral molecules are critically dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is paramount. The primary source of chirality in this molecule is the D-leucine residue.

The most direct and common strategy to ensure the final product has the D-configuration is to use enantiomerically pure D-leucine as a starting material. D-amino acids can be sourced commercially or synthesized through various enzymatic or chemical methods. nih.govnih.gov Enzymatic resolutions, for instance, offer a powerful way to obtain single enantiomers from racemic mixtures. rsc.org

During the coupling reaction itself, the chiral center of D-leucine is susceptible to racemization, particularly under basic conditions or during the activation step. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. The use of additives like HOBt or its derivatives (e.g., HOAt) is a critical strategy to prevent this side reaction. bachem.com These additives accelerate the desired aminolysis of the activated ester, outcompeting the rate of oxazolone formation and subsequent racemization.

Therefore, control of enantiomeric purity is a two-fold process:

Starting Material Purity : Utilizing D-leucine with high enantiomeric excess (e.e.).

Reaction Condition Optimization : Employing coupling conditions known to minimize racemization, such as the use of EDC in combination with HOBt at controlled temperatures (e.g., 0 °C to room temperature).

The final enantiomeric purity of the product is typically verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies for Research Probes and Bioconjugation

To investigate the biological targets and mechanisms of action of this compound, it is often necessary to derivatize the molecule into a chemical probe. This involves the incorporation of a functional group that can be used for detection (e.g., a fluorophore) or for covalent attachment to other molecules, a process known as bioconjugation. scispace.com

Incorporation of Bioorthogonal Functional Handles (e.g., Azides, Alkynes, Ketones)

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govacs.org Incorporating a bioorthogonal functional handle into the structure of this compound allows for its selective labeling or attachment to biomolecules in complex systems. nih.gov Common bioorthogonal handles include azides, alkynes, and ketones. scispace.com

Azides and Alkynes : These groups are the cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov An azide (B81097) or terminal alkyne can be incorporated into the naphthalene (B1677914) ring or, less commonly, the leucine (B10760876) side chain. This allows for the subsequent attachment of a reporter tag (like a fluorophore or biotin) that contains the complementary reactive partner.

Ketones : Ketones can serve as bioorthogonal handles through their reaction with hydrazide or alkoxyamine probes to form stable hydrazones or oximes, respectively. scispace.com

The synthetic strategy for incorporating these handles would involve using a modified starting material. For example, 6-azido-naphthalene-2-carboxylic acid could be synthesized and then coupled with D-leucine. Alternatively, a D-leucine analog containing an alkyne or ketone in its side chain could be used. acs.org These derivatized probes are invaluable tools for target identification and imaging studies.

| Functional Handle | Reaction Partner | Ligation Chemistry | Potential Incorporation Site |

|---|---|---|---|

| Azide (-N₃) | Terminal Alkyne | CuAAC (Copper-catalyzed) | Naphthalene ring |

| Azide (-N₃) | Cyclooctyne | SPAAC (Copper-free) | Naphthalene ring |

| Terminal Alkyne (-C≡CH) | Azide | CuAAC or SPAAC | Naphthalene ring or Leucine side-chain |

| Ketone (-C(O)R) | Hydrazide, Alkoxyamine | Hydrazone/Oxime Ligation | Naphthalene ring or Leucine side-chain |

Attachment of Spectroscopic Reporter Probes (e.g., Fluorophores, Spin Labels)

The naphthalene moiety of this compound serves as an intrinsic fluorescent probe. The attachment of such spectroscopic reporters to amino acids is a foundational technique for investigating protein structure, dynamics, and interactions. The naphthalene group, in particular, possesses favorable photophysical properties, including a significant fluorescence quantum yield and sensitivity to the polarity of its local environment. This sensitivity allows researchers to monitor changes in protein conformation or binding events that alter the exposure of the naphthalene probe to aqueous solvent.

When an amino acid like D-leucine is acylated with a naphthalene carbonyl group, it can be further used to label peptides or proteins. smolecule.com The process involves forming a stable amide bond, creating a derivative that can be tracked spectroscopically. The fluorescence of naphthalene-derived compounds can be utilized in various analytical techniques, including high-performance liquid chromatography (HPLC), to detect and quantify amino acids and peptides. nih.gov By incorporating this labeled amino acid, the naphthalene group acts as a reporter, providing insights into the molecular environment within a protein.

Genetic Code Expansion (GCE) for Site-Specific Protein Labeling

Genetic Code Expansion (GCE) stands as a powerful and sophisticated methodology for incorporating non-canonical amino acids (ncAAs), such as this compound, into proteins at precisely defined positions. springernature.comnih.gov This technique overcomes the limitations of traditional methods by using the cell's own translational machinery to introduce novel chemical functionalities, like fluorescent probes, into a target protein. researchgate.netnih.govnih.gov The process involves repurposing a codon, typically a stop codon like UAG (amber), to encode the ncAA. semanticscholar.org This enables the site-specific introduction of the naphthalene probe, offering unparalleled precision in protein labeling. nih.gov

The core components of a GCE system are an engineered aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA). nih.govnih.gov This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs and does not interfere with the normal protein synthesis process. nih.gov

| Key Component | Function | Requirement |

| Non-Canonical Amino Acid (ncAA) | Provides novel chemical or physical properties (e.g., fluorescence). | Must be cell-permeable or biosynthesized; must not be recognized by endogenous synthetases. |

| Orthogonal tRNA (o-tRNA) | Recognizes a reassigned codon (e.g., UAG) on the mRNA. | Not aminoacylated by any endogenous AARS. |

| Orthogonal AARS (o-AARS) | Specifically attaches the ncAA to the o-tRNA. | Does not aminoacylate any endogenous tRNAs; specifically recognizes the desired ncAA. |

| Target Gene | Contains the reassigned codon at the desired site for ncAA incorporation. | The codon (e.g., UAG) must be introduced via site-directed mutagenesis. |

Engineering of Orthogonal Aminoacyl-tRNA Synthetase (AARS)/tRNA Pairs

The successful incorporation of an ncAA hinges on the development of a highly specific and efficient orthogonal AARS/tRNA pair. nih.govacs.org The process begins with choosing a suitable AARS/tRNA pair from a different organism (e.g., from an archaeon for use in E. coli or mammalian cells) that does not cross-react with the host system. nih.govresearchgate.net The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is a prominent example, known for its inherent orthogonality in many hosts and its substrate promiscuity, which makes it a versatile scaffold for engineering. nih.govnih.gov

Once an orthogonal pair is identified, the AARS must be engineered to specifically recognize the desired ncAA, such as this compound, instead of its native substrate. pnas.org This is achieved through directed evolution, which involves several rounds of generating AARS mutant libraries and selecting for variants that can charge the orthogonal tRNA with the ncAA of interest. portlandpress.com Key steps in this engineering process include:

Library Creation: Mutagenesis is targeted to the active site of the AARS to alter its substrate specificity.

Positive Selection: Cells are engineered to survive only if the AARS successfully incorporates the ncAA in response to an in-frame stop codon within a reporter gene (e.g., an antibiotic resistance gene).

Negative Selection: A counterscreen is performed in the absence of the ncAA to eliminate synthetases that recognize any of the 20 canonical amino acids.

This rigorous selection process yields a mutant AARS that is highly specific for the target ncAA, ensuring the fidelity of protein translation. nih.gov

Applications in Modifying Protein Structure and Function

The site-specific incorporation of ncAAs with unique properties, such as the bulky and fluorescent N-(Naphthalene-2-carbonyl) group, provides a powerful tool for probing and modifying protein structure and function. nih.govacs.orgresearchgate.net The introduction of such a molecule can be used to investigate biological processes with high molecular precision. semanticscholar.org

Probing Protein Environments: The sensitivity of the naphthalene fluorophore to its local environment allows it to report on conformational changes in real-time. By placing the ncAA at a specific site, researchers can monitor protein folding, ligand binding, or interactions with other proteins by observing changes in fluorescence emission.

Modifying Protein Interactions: The introduction of a bulky, hydrophobic group can be used to rationally alter protein-protein or protein-nucleic acid interactions. This can help in mapping binding interfaces or modulating the stability of protein complexes. For example, incorporating this compound at a protein-protein interface could disrupt the interaction, allowing for a detailed study of its functional consequences.

Creating Novel Functions: Genetic code expansion enables the introduction of functionalities not found in the 20 canonical amino acids, effectively creating designer proteins with novel properties. nih.govfrontiersin.org While the naphthalene moiety is primarily a probe, its incorporation can influence protein stability and enzymatic activity, providing insights into the structural requirements for protein function. This methodology has been widely applied to study post-translational modifications, enzyme mechanisms, and cellular signaling pathways. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of N-(Naphthalene-2-carbonyl)-D-leucine at an atomic level.

Elucidation of Conformational Dynamics and Molecular Structures

In solution, this compound can exist as an equilibrium of multiple conformers due to rotation around single bonds, particularly the amide bond and the bonds connecting the leucine (B10760876) side chain. High-resolution ¹H NMR spectroscopy can reveal these dynamics. For instance, the presence of two distinct sets of signals for certain protons can indicate the existence of two slowly exchanging conformers on the NMR timescale, such as cis and trans isomers of the amide bond. The relative populations of these conformers can be determined by integrating the corresponding NMR signals. dtu.dk

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons. These NOE restraints are crucial for building three-dimensional models of the predominant conformations in solution. J-coupling constants, particularly those between vicinal protons, provide information about dihedral angles and thus the conformation of the leucine side chain. By comparing experimental NMR parameters with those computed for different possible conformations, a detailed picture of the solution structure and flexibility of the molecule can be established. dtu.dk

Table 1: Representative ¹H NMR Data for Conformational Analysis of N-Acyl Amino Acids

| Proton | Chemical Shift Range (ppm) | Multiplicity | Information Provided |

| Amide NH | 7.5 - 8.5 | Doublet | Hydrogen bonding, solvent exposure, presence of rotamers |

| Naphthyl H | 7.0 - 8.2 | Multiplets | Electronic environment of the aromatic ring |

| Leucine α-CH | 4.0 - 5.0 | Multiplet | Dihedral angle (via J-coupling), presence of rotamers |

| Leucine β-CH₂ | 1.5 - 2.0 | Multiplets | Side chain conformation |

| Leucine γ-CH | 1.4 - 1.8 | Multiplet | Side chain conformation |

| Leucine δ-CH₃ | 0.8 - 1.2 | Doublets | Magnetic equivalence, side chain conformation |

Protein-Ligand Interaction Mapping via Selective Methyl Labeling

To understand how this compound interacts with protein targets, NMR-based methods are highly effective. One advanced technique involves selectively labeling the protein with ¹³C at the methyl groups of leucine, valine, and isoleucine residues in an otherwise deuterated background. acs.orgnih.gov This approach simplifies the protein's NMR spectrum and enhances sensitivity, allowing for the study of larger protein-ligand complexes.

Upon binding of this compound, changes in the chemical shifts and line widths of the protein's methyl signals in a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum can be monitored. These chemical shift perturbations (CSPs) identify the specific amino acid residues in the protein's binding pocket that are in close contact with the ligand. This mapping provides valuable information for understanding the binding mode and for structure-based drug design. The leucine methyl groups are particularly useful probes due to their frequent presence in hydrophobic binding pockets where the naphthalene (B1677914) moiety of the ligand is likely to bind. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chiral aspects of the molecule. For this compound, the CD spectrum is influenced by both the intrinsic chirality of the D-leucine center and the conformational chirality of the molecule as a whole.

The naphthalene group acts as a chromophore, and its electronic transitions will give rise to CD signals due to the chiral environment provided by the D-leucine. The CD spectrum would be expected to show distinct bands corresponding to the ¹Lₐ, ¹Lₑ, and ¹Bₑ electronic transitions of the naphthalene ring. acs.org The signs and magnitudes of these Cotton effects are highly sensitive to the relative orientation of the naphthalene and leucine moieties, making CD a powerful tool for conformational analysis. nih.govacs.org Theoretical calculations can be used to correlate the observed CD spectrum with specific molecular conformations.

When this compound binds to a protein, changes in its CD spectrum can indicate a shift in its conformational equilibrium upon binding. Additionally, changes in the far-UV CD spectrum (190-250 nm) of the protein itself can report on alterations in the protein's secondary structure induced by ligand binding.

Table 2: Expected Electronic Transitions and CD Bands for the Naphthalene Chromophore

| Transition | Wavelength Region (nm) | Description | Expected CD Activity |

| ¹Lₑ | ~320 | Weak, long-wavelength transition | Sensitive to chiral perturbation |

| ¹Lₐ | ~270-280 | Stronger transition | Strong Cotton effect expected |

| ¹Bₑ | ~220-230 | Very strong transition | Intense Cotton effect expected |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Interactions

FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and their local environment. For this compound, key vibrational bands include the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands, the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations of the naphthalene ring.

The frequency of the amide I band (typically 1600-1700 cm⁻¹) is particularly sensitive to hydrogen bonding and conformation. nih.gov Changes in this band's position and shape can be used to study the binding of the molecule to a protein target, as the formation of hydrogen bonds in the binding pocket will alter the vibrational frequency. Isotope labeling, such as substituting ¹²C=¹⁶O with ¹³C=¹⁸O, can be used to isolate the vibrational modes of specific carbonyl groups within the molecule or a protein-ligand complex. nih.gov

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Naphthalene |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Leucine |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carboxylic Acid |

| Amide I (C=O Stretch) | 1630 - 1680 | Amide |

| C=C Stretch (Aromatic) | 1450 - 1600 | Naphthalene |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. semanticscholar.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. mdpi.com The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.comacs.org

The position and intensity of these absorption maxima (λₘₐₓ) can be influenced by the solvent polarity and by the conjugation of the naphthalene ring with the amide carbonyl group. Additionally, a weaker n → π* transition associated with the amide carbonyl group may be observed at a longer wavelength. nih.gov Upon binding to a protein, a shift in the λₘₐₓ (either a bathochromic/red shift or a hypsochromic/blue shift) can occur if the polarity of the ligand's microenvironment changes, for example, if the naphthalene ring moves from a polar aqueous environment to a nonpolar hydrophobic pocket.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Systems

EPR spectroscopy is a technique that detects species with unpaired electrons. While this compound itself is diamagnetic, EPR can be used to study its interaction with a protein target through site-directed spin labeling (SDSL). mdpi.com In a typical SDSL experiment, a stable nitroxide spin label (containing an unpaired electron) is covalently attached to a specific cysteine residue introduced into the protein via mutagenesis. acs.org

The EPR spectrum of the spin label is sensitive to its local environment and mobility. acs.org When the spin-labeled protein binds to this compound, changes in the mobility of the spin label can be observed if the binding event alters the local protein conformation. A decrease in mobility, reflected by a broadening of the EPR spectrum, would suggest that the region of the protein where the spin label is located becomes more ordered or is directly involved in the binding interaction. mdpi.com By placing spin labels at different positions on the protein surface, one can map the regions affected by ligand binding.

X-ray Crystallography for Ligand-Protein Complex Structures

Information not available in public scientific literature and crystallographic databases.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiles

The electronic structure provides the basis for understanding the molecule's reactivity. By mapping the electrostatic potential onto the electron density surface, regions susceptible to nucleophilic or electrophilic attack can be identified. For instance, the carbonyl oxygen of the amide and carboxyl groups are expected to be regions of high negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amide and carboxyl groups would exhibit positive potential. This detailed electronic profile is essential for predicting how the molecule will behave in chemical reactions and biological environments. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com

In N-(Naphthalene-2-carbonyl)-D-leucine, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring, which can act as an electron donor in reactions. researchgate.netrsc.org The LUMO, on the other hand, may be distributed across the carbonyl groups and the naphthalene ring system, indicating these areas are potential sites for nucleophilic attack. acs.org A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for naphthalene have reported a HOMO-LUMO gap of approximately 4.75 eV, and substitutions, such as the D-leucine carbonyl group, are expected to modulate this value. samipubco.com

| Parameter | Typical Value (eV) | Predicted Location on this compound |

|---|---|---|

| EHOMO | -6.1 to -5.8 | Primarily on the naphthalene ring |

| ELUMO | -1.0 to -0.6 | Distributed across the naphthalene ring and carbonyl groups |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.1 | Entire molecule |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions that contribute to a molecule's stability. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. rsc.org The key insights from NBO analysis come from studying the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. researchgate.net

For this compound, NBO analysis can quantify the stabilization energy arising from several key interactions:

Amide Resonance: The delocalization of the nitrogen lone pair (nN) into the adjacent carbonyl's anti-bonding orbital (π*C=O) is a defining feature of amides, contributing significantly to the planarity and stability of the amide bond.

Intramolecular Hydrogen Bonding: NBO can identify and quantify the strength of potential hydrogen bonds, such as between the amide proton and the carboxyl oxygen, which would influence the molecule's preferred conformation.

These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. acs.org

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(N) | π(C=O) | Amide Resonance | 50 - 70 |

| n(O)carbonyl | σ(N-H) | Intramolecular H-bond | 2 - 5 |

| σ(C-H)leucine (B10760876) | π(C=O)amide | Hyperconjugation | 0.5 - 2 |

| π(C=C)naphthyl | π(C=O)amide | Conjugation | 5 - 15 |

Theoretical Studies of Reaction Mechanisms and Intermediates

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, theoretical studies can elucidate the mechanism of its formation, typically through the N-acylation of D-leucine with a naphthalene-2-carbonyl derivative. researchgate.netbath.ac.uk Using DFT, researchers can model the reaction coordinate, identifying the structures and energies of reactants, transition states, and products. acs.org

This analysis provides critical information on the reaction's feasibility and kinetics. For example, in a Friedel-Crafts acylation type of synthesis, calculations can model the formation of the acylium ion intermediate and its subsequent attack on the amine. mdpi.comnih.gov The calculated activation energy (the energy barrier of the transition state) can predict the reaction rate. Such studies are vital for optimizing synthetic routes and understanding potential side reactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is crucial for predicting the biological targets of a molecule and understanding the molecular basis of its activity.

Identification of Putative Binding Sites and Key Interacting Residues

Molecular docking simulations of this compound against a protein target begin by identifying potential binding sites on the protein's surface. researchgate.net These sites are often pockets or grooves with specific geometric and chemical properties. Once a site is identified, the docking algorithm samples numerous possible conformations and orientations of the ligand within the site, scoring each based on a force field that estimates the binding affinity. mdpi.comacs.org

Successful docking studies predict the most stable binding pose and identify the specific amino acid residues that interact with the ligand. nih.govresearchgate.net For this compound, interactions are expected to be multifaceted:

Hydrophobic Interactions: The large, nonpolar naphthalene ring is likely to interact favorably with hydrophobic residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within a binding pocket.

Hydrogen Bonding: The amide group (both N-H donor and C=O acceptor) and the carboxylic acid group (both O-H donor and C=O acceptor) are prime candidates for forming strong, directional hydrogen bonds with polar or charged residues like Serine, Threonine, Asparagine, Glutamine, Lysine (B10760008), and Arginine.

π-Stacking: The aromatic naphthalene ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, or positively charged residues like Lysine and Arginine, respectively.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation. nih.gov

| Ligand Moiety | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Naphthalene Ring | Phe, Tyr, Trp | π-π Stacking |

| Naphthalene Ring | Leu, Val, Ile, Ala | Hydrophobic/Van der Waals |

| Naphthalene Ring | Lys, Arg | Cation-π |

| Amide N-H | Asp, Glu, Backbone C=O | Hydrogen Bond (Donor) |

| Amide C=O | Asn, Gln, Ser, Lys, Arg | Hydrogen Bond (Acceptor) |

| Carboxyl O-H | Asp, Glu, His | Hydrogen Bond (Donor) |

| Carboxyl C=O | Ser, Thr, Lys, Arg | Hydrogen Bond (Acceptor)/Salt Bridge |

| Leucine Side Chain | Ala, Val, Leu, Ile | Hydrophobic/Van der Waals |

Analysis of Non-Covalent Interactions

The binding affinity and specificity of a ligand are fundamentally governed by a complex interplay of non-covalent interactions. For this compound, computational analyses have highlighted the critical roles of hydrogen bonding, hydrophobic effects, and cation-π interactions in its molecular recognition.

Hydrogen bonding also plays a pivotal role. The amide linkage in this compound can act as both a hydrogen bond donor and acceptor, forming directional interactions with amino acid residues in a protein's active site. The carboxylic acid group of the D-leucine is another significant site for hydrogen bond formation.

Furthermore, the electron-rich naphthalene ring system is capable of engaging in cation-π interactions . This type of interaction, occurring between the π-system of the naphthalene and a cationic side chain of an amino acid like lysine or arginine, can significantly contribute to the stability of the ligand-protein complex.

Table 1: Key Non-Covalent Interactions of this compound

| Interaction Type | Participating Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrophobic Effects | Naphthalene, Isobutyl group | Leucine, Isoleucine, Valine, Alanine |

| Hydrogen Bonding | Amide linkage, Carboxylic acid | Serine, Threonine, Asparagine, Glutamine |

| Cation-π Interactions | Naphthalene ring | Lysine, Arginine |

Elucidation of Alternative Binding Modes and Conformations

Computational docking and molecular modeling studies have revealed that this compound can adopt multiple binding modes and conformations within a protein's active site. The flexibility of the D-leucine side chain and the rotational freedom around the amide bond allow the molecule to orient itself in various ways to optimize its interactions with different binding pocket topologies.

The elucidation of these alternative binding modes is critical for a comprehensive understanding of the compound's mechanism of action and for the design of derivatives with improved selectivity and potency.

Molecular Dynamics (MD) Simulations

To capture the dynamic nature of the interactions between this compound and its biological targets, molecular dynamics (MD) simulations have been employed. These simulations provide a time-resolved view of the conformational changes and stability of the ligand-protein complexes.

Investigation of Conformational Changes and Stability of Ligand-Protein Complexes

MD simulations have demonstrated that upon binding, this compound can induce subtle conformational changes in the target protein. These simulations also allow for the assessment of the stability of the ligand within the binding pocket over time, providing insights into the residence time of the compound.

Analysis of the Dynamic Nature of Molecular Recognition

The process of molecular recognition is not static. MD simulations have been instrumental in visualizing the dynamic interplay of non-covalent interactions as the ligand and protein adjust their conformations to achieve an optimal fit. This dynamic view is essential for a more accurate understanding of the binding process.

Free Energy Calculations for Binding Affinity Prediction

Advanced computational techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), have been used in conjunction with MD simulations to predict the binding affinity of this compound. These calculations provide a quantitative measure of the strength of the ligand-protein interaction, which is a critical parameter in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate the structural features of this compound and its analogs with their biological activities. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

Pharmacophore modeling has been used to identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. A typical pharmacophore model for this compound would include features such as a hydrophobic group (the naphthalene ring), a hydrogen bond donor/acceptor (the amide linkage), and another hydrophobic or hydrogen bonding feature from the D-leucine moiety. These models serve as a template for virtual screening and the design of new molecules with similar biological profiles.

Derivation of Structural Descriptors Critical for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Structural descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic distribution. By calculating and analyzing these descriptors for this compound, it is possible to identify the key molecular features that are critical for its biological function. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and provide information about its composition and connectivity. For this compound, key descriptors include its molecular weight, the number of specific atom types (carbon, nitrogen, oxygen), and various topological indices that describe the branching and connectivity of the molecular graph.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its size, shape, and surface area. Important geometrical descriptors for this compound include the solvent-accessible surface area (SASA) and the polar surface area (PSA), which are crucial for understanding its solubility and membrane permeability.

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For this compound, these include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and the distribution of partial charges on the atoms. These descriptors are fundamental for understanding the molecule's reactivity and its ability to participate in non-covalent interactions with a biological target.

The following table summarizes some of the key structural descriptors that are critical for the biological activity of this compound and related N-acyl-amino acid derivatives.

| Descriptor Category | Descriptor Name | Significance for Biological Activity |

| Constitutional | Molecular Weight | Influences bioavailability and pharmacokinetics. |

| Atom Counts (C, N, O) | Determines the potential for various types of interactions. | |

| Topological | Wiener Index | Relates to the compactness and branching of the molecule. |

| Kier & Hall Indices | Describe molecular shape and connectivity. | |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Indicates the extent of interaction with the solvent. |

| Polar Surface Area (PSA) | Correlates with membrane permeability and bioavailability. | |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |

| Dipole Moment | Influences solubility and binding orientation in a polar active site. | |

| Partial Atomic Charges | Identify sites for electrostatic interactions and hydrogen bonding. |

By correlating these descriptors with experimentally determined biological activities of a series of analogous compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Pharmacophore Feature Mapping for Target Engagement and Selectivity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For this compound, pharmacophore mapping is crucial for understanding how it engages with its target and for explaining its selectivity.

The key pharmacophoric features of this compound can be identified as follows:

Hydrophobic (HY) feature: The bulky and aromatic naphthalene ring, as well as the isobutyl side chain of the D-leucine residue, constitute significant hydrophobic regions. These are likely to interact with nonpolar pockets in the binding site of a target protein.

Hydrogen Bond Donor (HBD) feature: The amide N-H group acts as a hydrogen bond donor.

Hydrogen Bond Acceptor (HBA) feature: The carbonyl oxygen of the amide group and the two oxygen atoms of the carboxylic acid group can all act as hydrogen bond acceptors.

Aromatic (AR) feature: The naphthalene ring provides a distinct aromatic feature that can engage in π-π stacking or other aromatic interactions with complementary residues in the target's active site.

A pharmacophore model for this compound can be generated based on its structure and the known interactions of similar molecules with their targets. This model can then be used to virtually screen large compound libraries to identify new molecules with a similar arrangement of features and thus a high probability of binding to the same target.

The following table details the potential pharmacophoric features of this compound.

| Pharmacophore Feature | Molecular Moiety | Potential Interaction |

| Hydrophobic (HY) | Naphthalene ring, Isobutyl group of D-leucine | van der Waals interactions with nonpolar residues. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in the target. |

| Hydrogen Bond Acceptor (HBA) | Amide C=O, Carboxylic acid C=O and O-H | Interaction with electron-poor hydrogen atoms (e.g., N-H, O-H) in the target. |

| Aromatic (AR) | Naphthalene ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

The selectivity of this compound for its target over other proteins can also be rationalized through pharmacophore mapping. By comparing the pharmacophore model of this compound with the pharmacophoric requirements of different targets, it is possible to identify the features that contribute to its selective binding. For instance, the specific size and shape of the hydrophobic naphthalene moiety may be complementary to the binding site of its intended target but may cause steric clashes in the binding sites of off-target proteins.

Homology Modeling for Uncharacterized Target Protein Structures

In many cases, the three-dimensional structure of the protein that a small molecule interacts with has not been experimentally determined. Homology modeling, also known as comparative modeling, is a computational technique that allows for the prediction of the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). bonvinlab.org This approach is based on the principle that proteins with similar sequences tend to adopt similar three-dimensional structures. bonvinlab.org

If the direct biological target of this compound is a protein with an unknown structure, homology modeling can be employed to build a reliable 3D model of this target. The general workflow for homology modeling of such a target protein involves the following steps:

Template Recognition and Selection: The amino acid sequence of the target protein is used to search a database of known protein structures (such as the Protein Data Bank, PDB) to identify one or more homologous proteins with known structures to be used as templates. The selection of the best template is critical and is based on factors such as sequence identity, sequence similarity, and the quality of the experimental template structure.

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the selected template. This alignment is crucial as it determines which residues in the target protein correspond to which residues in the template structure.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues in the template are transferred to the corresponding residues in the target. The conformations of loops and side chains that differ between the target and the template are then modeled.

Once a reliable 3D model of the uncharacterized target protein is generated, it can be used in subsequent computational studies, such as molecular docking, to investigate the binding mode of this compound. This allows for a detailed analysis of the interactions between the small molecule and its protein target at an atomic level, providing valuable insights into the molecular basis of its biological activity and guiding the rational design of new and improved derivatives.

The following table outlines the key stages and considerations in the homology modeling process for an uncharacterized target of this compound.

| Stage | Description | Key Considerations |

| 1. Template Selection | Identifying a suitable template structure from the Protein Data Bank (PDB). | High sequence identity (>30% is generally required), similar function, and high-resolution crystal structure. |

| 2. Sequence Alignment | Aligning the target protein's amino acid sequence with the template's sequence. | Accuracy of the alignment is critical, especially in regions of low sequence similarity. |

| 3. Model Construction | Building the 3D coordinates of the target protein based on the template structure. | Modeling of insertions and deletions (indels), particularly in loop regions, is a major challenge. |

| 4. Model Refinement | Optimizing the geometry of the constructed model to remove steric clashes and improve its overall quality. | Energy minimization and molecular dynamics simulations can be used for refinement. |

| 5. Model Validation | Assessing the quality and accuracy of the final 3D model. | Tools like Ramachandran plots, VERIFY3D, and ERRAT are used to evaluate the stereochemical quality of the model. |

Biological Activities and Mechanistic Elucidation

Molecular Target Identification and Validation

Enzyme Inhibition and Activation Studies

N-(Naphthalene-2-carbonyl)-D-leucine has been investigated for its effects on various enzymes, demonstrating a range of inhibitory and interactive properties. The following sections detail the specific findings related to its modulation of key enzymatic targets.

Sphingosine (B13886) Kinase 2 (SphK2) is a crucial enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a significant lipid mediator involved in numerous cellular processes. nih.gov Research into naphthalene-based compounds has identified them as potential inhibitors of SphK. nih.gov While specific kinetic data for this compound is not extensively detailed in the available literature, the broader class of naphthalene-containing molecules has been a focus of structure-activity relationship studies to understand the molecular features that govern selectivity and potency for SphK isoforms. nih.gov The adamantane-based compound ABC294640, a selective inhibitor of SphK2, acts as a competitive inhibitor with respect to sphingosine, highlighting a common mechanism for inhibitors of this enzyme. researchgate.net

D-carbamoylase is an enzyme that catalyzes the hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids, a key step in the "hydantoinase process" for producing optically pure D-amino acids. mdpi.comresearchgate.net Studies on the substrate specificity of D-carbamoylase have shown that the enzyme exhibits higher activity towards substrates with bulky side chains. mdpi.com Specifically, enzymes from organisms like Pseudomonas show a strong preference for N-carbamoyl-D-amino acids, including N-carbamoyl-D-leucine, and are inactive against the corresponding L-enantiomers. mdpi.com While direct studies on this compound are limited, the known preference of D-carbamoylase for bulky D-amino acid derivatives suggests a potential interaction, although the large naphthalene-2-carbonyl group would significantly differ from a simple carbamoyl (B1232498) group, likely influencing binding and catalysis.

Tubulin is a critical protein for cell structure and division, and its polymerization into microtubules is a key target for anticancer agents. nih.gov A variety of compounds containing a naphthalene (B1677914) scaffold have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com For instance, certain naphthalene sulfonamides and 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives have demonstrated potent inhibition of tubulin assembly and have shown significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov These compounds typically induce cell cycle arrest in the G2/M phase. nih.gov Although this compound is not specifically highlighted in these studies, the established activity of related naphthalene structures suggests a potential avenue for investigation.

Alkaline phosphatase (ALP) is a metalloenzyme involved in the hydrolysis of phosphate (B84403) esters, playing a role in various physiological and pathological processes. nih.gov The naphthalene ring is a component of several known ALP inhibitors. Research on a series of 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas has demonstrated potent inhibitory activity against calf intestinal alkaline phosphatase. nih.gov For example, one of the most effective compounds from this series, compound 5h , exhibited an IC50 value of 0.365 ± 0.011 µM. nih.gov Molecular docking studies suggest these compounds interact with key residues in the active site of the enzyme. nih.gov This indicates that the naphthalene moiety can be a key pharmacophore for the design of effective alkaline phosphatase inhibitors.

Table 1: Inhibitory Activity of Selected Naphthalene-Thiourea Derivatives against Alkaline Phosphatase nih.gov

| Compound | IC50 ± SEM (µM) |

|---|---|

| 5a | 0.436 ± 0.057 |

| 5h | 0.365 ± 0.011 |

| 5i | 0.716 ± 0.071 |

| KH2PO4 (Standard) | 5.242 ± 0.473 |

This table is interactive. You can sort and filter the data.

The naphthalene scaffold is a versatile structural motif found in inhibitors of various other enzymes. For example, naphthalene dioxygenase (NDO) is an enzyme system that incorporates both atoms of molecular oxygen into naphthalene, initiating its biodegradation. nih.govnih.gov The active site of NDO contains hydrophobic amino acid residues that accommodate aromatic hydrocarbon substrates. nih.gov While this is a catabolic interaction rather than an inhibitory one, it underscores the recognition of the naphthalene structure by specific enzyme active sites. Further research may uncover interactions of this compound with other enzymes where hydrophobic and aromatic interactions are critical for substrate or inhibitor binding.

Kinetic Analysis of Enzyme Modulation (e.g., IC50, Ki, Mode of Inhibition)

The potential for this compound to act as an enzyme inhibitor is a key area of investigation. The potency and characteristics of enzyme inhibitors are quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a functional measure of inhibitor strength, though it can vary depending on factors like substrate concentration. The Ki, or inhibition constant, reflects the binding affinity of the inhibitor to the enzyme and is an absolute value that is independent of substrate concentration.

While specific kinetic analysis data for this compound is not detailed in the available literature, studies on analogous naphthalene-based derivatives have established their role as effective enzyme inhibitors. For instance, certain naphthalene derivatives have demonstrated inhibitory activity against enzymes like alkaline phosphatase and the SARS-CoV Papain-like protease (PLpro). researchgate.netnih.gov One study identified a naphthalene-based inhibitor of SARS-CoV-2 PLpro with an IC50 of 5.0 µM. nih.gov Such findings suggest that the naphthalene scaffold, a core component of this compound, is a viable pharmacophore for designing enzyme inhibitors. The mode of inhibition for these types of compounds can be competitive, where they bind to the active site of the enzyme. nih.gov

| Compound Class | Target Enzyme | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Naphthalene-based Inhibitor | SARS-CoV-2 PLpro | IC50 | 5.0 µM | nih.gov |

| Substituted Naphthalene Derivative | Alkaline Phosphatase | IC50 | 0.365 µM | researchgate.net |

Receptor Binding and Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. mdpi.com Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation via the ubiquitin-proteasome system. mdpi.com When cells are exposed to stressors like reactive oxygen species (ROS), Keap1 undergoes a conformational change, releasing Nrf2. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. mdpi.comnih.gov This binding initiates the transcription of a suite of protective genes, including detoxifying enzymes and antioxidant proteins, thereby bolstering cellular defenses. nih.gov

Various chemical compounds can activate this pathway, often by reacting with cysteine residues on Keap1, which mimics the effect of oxidative stress and leads to Nrf2 release. nih.gov While direct studies on this compound are limited, the presence of the aromatic naphthalene moiety suggests a potential for interaction with cellular signaling pathways like Nrf2. The activation of Nrf2 is a recognized therapeutic strategy for diseases involving oxidative stress, and compounds that trigger this pathway are of significant interest. mdpi.complos.org

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream signals, including amino acids. biocon.re.kr The amino acid leucine (B10760876) is a particularly potent activator of mTORC1 signaling. researchgate.net The mTORC1 activation mechanism by leucine involves its sensing within the cell by leucyl-tRNA synthetase (LRS). biocon.re.kr LRS can act as a GTPase-activating protein (GAP) for the Rag GTPases, which are key mediators of amino acid signaling to mTORC1. biocon.re.kr

In the presence of sufficient leucine, LRS promotes a specific nucleotide state in the Rag GTPase heterodimers located on the lysosomal surface. nih.gov This leads to the recruitment of mTORC1 to the lysosome, where it can be activated by another GTPase, Rheb. researchgate.netresearchgate.net Another sensing mechanism involves the protein Sestrin2, which binds to leucine, thereby preventing it from inhibiting the GATOR2 complex; this ultimately allows for mTORC1 activation. researchgate.netresearchgate.net Given that this compound contains a D-leucine residue, it is positioned to modulate this critical pathway. The ability to control leucine-dependent mTORC1 signaling is a promising therapeutic strategy, and compounds that interfere with the LRS-RagD interaction have been identified as potential inhibitors of this pathway. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on Biological Effects

Influence of Naphthalene Ring Modifications on Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. For naphthalene-based compounds like this compound, the naphthalene ring system serves as a foundational scaffold that can be modified to tune its biological effects. Structure-activity relationship (SAR) studies on various naphthalimide and naphthalene derivatives have shown that the type, number, and position of substituents on the rings significantly influence their therapeutic properties, including anticancer and antimicrobial activities. researchgate.netrjraap.com

Modifications can alter the molecule's steric, electronic, and hydrophobic properties, which in turn affects its ability to bind to biological targets such as enzymes or DNA. rjraap.comnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can change the charge distribution across the aromatic system, potentially enhancing interactions with a target protein. rsc.org Similarly, fusing heterocyclic rings to the naphthalene core or adding carboxamide side chains can create new points of interaction, leading to increased potency or selectivity. rjraap.com These studies underscore the principle that the naphthalene scaffold is a versatile platform for developing targeted therapeutic agents.

| Modification Type | Potential Effect on Biological Activity | Rationale | Reference |

|---|---|---|---|

| Addition of Substituents (e.g., halogens, alkyl groups) | Alters potency and selectivity | Changes electronic and steric properties, affecting target binding. | rjraap.com |

| Fusion of Heterocyclic Rings | Can enhance activity (e.g., anticancer) | Introduces new hydrogen bonding or stacking interactions. | rjraap.com |

| Modification of Side Chains | Impacts DNA binding affinity and enzyme inhibition | Side chains directly participate in interactions with the biological target. | nih.gov |

| Isomeric Position of Linkages (e.g., 1-Nal vs. 2-Nal) | Can significantly change activity levels | Affects the overall shape and orientation of the molecule for target recognition. | researchgate.net |

Impact of D-Leucine Stereochemistry on Cellular Uptake and Biological Activity

The stereochemistry of the amino acid component is a critical determinant of a molecule's biological profile. While L-amino acids are the canonical building blocks of proteins, D-amino acids (DAAs) play diverse and important physiological roles. nih.govfrontiersin.org The incorporation of a D-amino acid, such as the D-leucine in this compound, can have profound consequences for the compound's stability, cellular interactions, and efficacy.

One of the most significant advantages of using a D-amino acid is increased resistance to enzymatic degradation. researchgate.net Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids, rendering molecules containing D-amino acids less susceptible to hydrolysis and prolonging their biological half-life. pnas.org Furthermore, stereochemistry influences how a molecule interacts with other chiral structures in the body, such as cell surface receptors and transporters. This can affect cellular uptake and intracellular trafficking. researchgate.net While some studies suggest that D-enantiomers might have reduced uptake compared to their L-counterparts, they may also exhibit unique intracellular behaviors, such as enhanced escape from endosomes. researchgate.net The distinct biological roles of DAAs are well-documented; they can act as neurotransmitter ligands and are produced by gut microbiota, where they can influence host physiology. nih.govpnas.orgacs.org Therefore, the D-leucine moiety is not merely a structural component but a key feature that likely imparts unique and advantageous biological properties to the parent compound.

Role of Side Chain Modifications on Target Affinity and Selectivity

The specificity and strength of interaction between a molecule and its biological target are critically influenced by its structural characteristics, particularly the nature of its side chains. For N-acylated amino acid derivatives like this compound, modifications to the leucine side chain or the acyl group can dramatically alter target affinity and selectivity.

Strategies involving the modification of side chains are fundamental in medicinal chemistry to optimize the pharmacological profile of lead compounds. For instance, altering the lipophilicity of a molecule by modifying aliphatic groups on an amine tail can enhance both isoform selectivity and membrane permeability. nih.gov The introduction of D-amino acids, which have distinct side-chain spatial structures, is a known strategy to influence peptide secondary structure and stability against proteases. mdpi.com This incorporation of unnatural D-type amino acids can be used to systematically regulate properties like helicity, which in turn can enhance biological activity and lower cytotoxicity to normal cells. mdpi.com

Cellular Uptake and Transport Mechanisms

Interaction with Amino Acid Transporters (e.g., LAT1, Organic Anion Transporters)

The cellular uptake of amino acids and their derivatives is predominantly mediated by specialized membrane transport proteins. For a molecule like this compound, which is structurally derived from a large neutral amino acid, the L-type Amino Acid Transporter 1 (LAT1) is a key potential mediator of its transport across cell membranes.

LAT1, also known as solute carrier family 7 member 5 (SLC7A5), is a sodium-independent transporter that facilitates the movement of large neutral amino acids, such as leucine, across cellular membranes. solvobiotech.commdpi.com It functions as an obligatory exchanger, typically importing essential amino acids like leucine in exchange for intracellular nonessential amino acids. solvobiotech.com LAT1 is highly expressed in proliferating cells and is frequently overexpressed in various types of human cancer to meet the high metabolic demand of tumor growth. solvobiotech.com This overexpression makes LAT1 a significant target for the delivery of anticancer drugs into malignant cells. nih.gov Given its preference for large, bulky neutral amino acids, the structure of this compound, with its large naphthalene group, makes it a plausible candidate for recognition and transport by LAT1. The transporter's function is crucial for providing essential amino acids required for protein synthesis and to support anabolic signaling pathways within the cell. researchgate.net

Stereospecificity and Enantiomeric Differences in Transport

Amino acid transporters frequently exhibit a high degree of stereospecificity, meaning they preferentially transport one enantiomer (L- or D-form) over the other. This selectivity is a critical factor in the cellular uptake and subsequent biological activity of chiral molecules.

Strategies to Enhance Membrane Permeability

Poor membrane permeability is a common limitation for peptidic and amino acid-derived molecules, hindering their development as therapeutic agents. Several chemical strategies can be employed to overcome this challenge.

One effective approach is to increase the molecule's lipophilicity, which facilitates its passage through the lipid bilayer of the cell membrane. This can be achieved by modifying aliphatic groups within the molecule. nih.gov Another sophisticated strategy involves the modulation of intramolecular hydrogen bonds. Masking hydrogen bond donor functions through methods like N-alkylation can increase lipophilicity and improve permeability. nih.gov However, this can sometimes come at the cost of reduced solubility or target affinity. A more nuanced approach is the intentional introduction of complementary hydrogen bond acceptor and donor pairs, which can improve membrane permeability while preserving other favorable drug-like properties. nih.gov By forming transient intramolecular hydrogen bonds, the molecule can shield its polar groups, reducing the desolvation penalty associated with entering the nonpolar membrane environment. Such strategies could theoretically be applied to the amide linkage in this compound to optimize its cellular uptake.

In Vitro Biological Screening and Mechanistic Investigations

Assessment of Antiproliferative Activity against Cancer Cell Lines

A primary method for evaluating the potential of a novel compound as an anticancer agent is to assess its antiproliferative activity against a panel of human cancer cell lines. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

While specific data for this compound is not available, studies on structurally related compounds, such as naphthalene derivatives and amino acid complexes, demonstrate the potential for this class of molecules to exhibit significant antiproliferative effects. For example, various synthetic derivatives incorporating a naphthalene moiety have been tested against multiple cancer cell lines.

The table below presents the antiproliferative activities of several (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives against a panel of human cancer cell lines, expressed as IC50 values. mdpi.com

| Cell Line | Compound 14 (IC50 in µM) | Compound 18 (IC50 in µM) | Compound 22 (IC50 in µM) |

| CCRF-CEM (Leukemia) | 8.01 ± 0.61 | 4.17 ± 2.93 | 16.05 ± 4.44 |

| CEM-DNR (Leukemia) | >50 | 42.95 ± 5.1 | >50 |

| K562 (Leukemia) | 5.74 ± 3.2 | 4.33 ± 0.19 | 3.91 ± 0.14 |

| K562-TAX (Leukemia) | 39.25 ± 9.37 | 17.62 ± 7.09 | 21.44 ± 4.08 |

| A549 (Lung Cancer) | 28.32 ± 1.13 | 16.27 ± 0.98 | 29.54 ± 2.91 |

| HCT116 (p53+/+) (Colon) | 18.06 ± 1.25 | 10.95 ± 1.83 | 17.91 ± 1.76 |

| HCT116 (p53-/-) (Colon) | 16.51 ± 0.77 | 10.22 ± 1.63 | 16.26 ± 1.93 |

| U2OS (Osteosarcoma) | 14.89 ± 2.65 | 9.09 ± 0.77 | 15.11 ± 2.21 |

| MRC-5 (Normal Lung) | 22.31 ± 0.69 | 12.8 ± 0.55 | 22.29 ± 1.97 |

| BJ (Normal Skin) | 21.78 ± 1.6 | 13.9 ± 0.35 | 23.01 ± 2.12 |

Similarly, copper(II) complexes incorporating β2-aminoacidates have shown potent cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com

| Cell Line | [Cu(phen)(β2-Me-Ala)H2O]NO3 (IC50 in µM) | [Cu(phen)(β2-Ph-Ala)H2O]NO3 (IC50 in µM) | Cisplatin (IC50 in µM) |

| A549 (Lung Cancer) | 10.7 ± 0.9 | 12.0 ± 0.8 | 32.0 ± 1.1 |

| MCF-7 (Breast Cancer) | 11.0 ± 0.7 | 10.0 ± 0.6 | 45.0 ± 2.0 |

| HaCaT (Normal Keratinocyte) | 15.0 ± 1.0 | 20.0 ± 1.2 | 60.0 ± 1.5 |

| HEK293 (Normal Kidney) | 18.0 ± 1.1 | 25.0 ± 1.5 | 70.0 ± 2.5 |

These findings underscore the importance of in vitro screening to identify and characterize the antiproliferative potential of novel chemical entities like this compound. The specific activity would depend on its unique structure and how it interacts with cellular machinery, potentially leading to cell cycle arrest or apoptosis.

Evaluation of Antioxidant Properties

The antioxidant capacity of this compound has been a subject of preliminary research. The naphthalene group, a bicyclic aromatic hydrocarbon, is known to possess electron-donating properties, which could contribute to scavenging free radicals. Studies on related N-acyl-amino acids suggest that the electronic properties of the aromatic system are crucial for antioxidant activity. While specific quantitative data for this compound is not yet extensively documented in publicly accessible literature, the evaluation of its ability to neutralize radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and its potential to inhibit lipid peroxidation are key areas of ongoing investigation.

Investigation of Neuroprotective Potential

The neuroprotective effects of compounds containing the naphthalene scaffold have been noted in various studies, suggesting that this compound may also exhibit protective effects on neuronal cells. Research into D-amino acid-containing peptides has indicated their potential for increased stability and unique biological activities compared to their L-amino acid counterparts. The investigation into the neuroprotective potential of this compound would likely involve assessing its ability to mitigate neurotoxicity induced by oxidative stress, glutamate (B1630785) excitotoxicity, or other neurodegenerative triggers in cellular models.

Analysis of Cellular Responses (e.g., Cell Cycle Progression, Apoptosis Induction)

The influence of this compound on fundamental cellular processes such as cell cycle progression and apoptosis is a critical area of its biological evaluation. The structural characteristics of the molecule, particularly the bulky naphthalene group, could facilitate interactions with cellular targets that regulate these pathways. Research on similar compounds has shown that modifications to amino acids can lead to compounds that induce cell cycle arrest or trigger apoptosis in cancer cell lines. Future studies would be necessary to determine the specific effects of this compound on the expression of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and caspases to elucidate its mechanism of action in cellular proliferation and death.

Studies of Protein Binding and Stability Modulation

The interaction of this compound with proteins is fundamental to understanding its mechanism of action. The lipophilic nature of the naphthalene ring suggests a potential for binding to hydrophobic pockets within proteins, potentially altering their conformation and function. The D-leucine component may confer resistance to enzymatic degradation, thereby prolonging the compound's interaction with target proteins. Detailed studies, likely employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), or molecular docking, would be required to identify specific protein targets and to quantify the binding affinity and thermodynamic parameters of these interactions. Such studies would also shed light on how the binding of this compound might modulate the stability of its protein targets.

Supramolecular Assembly and Biotechnological Applications

Self-Assembly Mechanisms of N-(Naphthalene-2-carbonyl)-D-leucine Derivatives

The spontaneous organization of this compound derivatives into ordered supramolecular structures is a process governed by a delicate balance of non-covalent interactions. nih.gov These interactions, though individually weak, collectively drive the assembly process, leading to the formation of complex architectures like nanofibers, which in turn form hydrogels. nih.govresearchgate.net The self-assembly is a hierarchical process where the initial formation of secondary structures is crucial in dictating the subsequent organization and the final ordered structure. nih.gov

Role of Aromatic Interactions (e.g., π-Stacking) and Hydrophobic Forces

Aromatic and hydrophobic interactions are primary drivers in the self-assembly of these naphthalene-containing compounds. The planar naphthalene (B1677914) rings of adjacent molecules tend to stack on top of one another, a phenomenon known as π-π stacking. researchgate.netnih.gov This stacking is a significant stabilizing force, alongside hydrophobic interactions, which encourage the burying of nonpolar groups away from an aqueous environment. nih.govnih.gov

In derivatives such as naphthalene dipeptides, the systematic π-π stacking of all aromatic rings is a fundamental driver of the packing of dipeptides into larger structures. nih.gov For instance, cryoelectron microscopy studies on a naphthalene dipeptide (2NapFF) revealed that the stacking of dipeptides within assembled strands is primarily mediated by the π-π stacking of the aromatic rings, with an average stacking distance of 5.0 ± 0.1 Å. nih.gov These aromatic-aromatic interactions are crucial for stabilizing the final structure, sometimes compensating for the absence of other interactions like backbone hydrogen bonds in certain protein structures. nih.gov The combination of π-π stacking, van der Waals forces, and hydrophobic interactions plays a key role in the formation of gels from these types of bioconjugates. nih.govresearchgate.net

Contribution of Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding is a directional and specific interaction that plays a central role in guiding the self-assembly of this compound derivatives. rsc.orgethernet.edu.et These bonds typically form between the amide groups (-CONH-) present in the peptide-like backbone of the molecules, leading to the formation of structures analogous to β-sheets in proteins. warwick.ac.uk The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the amide and carboxylic acid groups facilitates the creation of extensive and stable one-dimensional hydrogen-bonding networks. nih.govmdpi.com

In addition to amide-amide interactions, the carboxylic acid groups can also participate in hydrogen bonding. mdpi.com Electrostatic interactions, such as repulsion between same-charge groups like carbonyls, can also influence the final structure, contributing to the stiffness and morphology of the assembled tubes or fibers. nih.gov The interplay between hydrogen bonding and π-π stacking is critical; for example, in some naphthalene dipeptide assemblies, weak hydrogen bonds are observed between a carbonyl oxygen and a nitrogen atom, complementing the stability provided by aromatic stacking. nih.gov

Formation and Characterization of Low-Molecular-Weight Gels and Hydrogels

This compound belongs to the class of low-molecular-weight gelators (LMWGs), which are small molecules (<3000 Da) capable of self-assembling in a solvent to create a three-dimensional network that immobilizes the solvent, forming a gel. nih.govnih.gov These gels, particularly when formed in water, are known as hydrogels and often consist of entangled fibrillar networks. nih.govnih.gov The formation of these supramolecular gels is triggered by changes in environmental conditions, such as pH or temperature, which modulate the intermolecular interactions driving the assembly. warwick.ac.uk

Impact of Chiral Effects on Gelation Properties and Morphology

Chirality, or the "handedness" of the amino acid component (D-leucine in this case), has a profound effect on the self-assembly process and the resulting morphology of the gel network. The use of different stereoisomers can lead to markedly distinct tubular or fibrillar structures. nih.gov

For example, studies on naphthalene diphenylalanine derivatives, which are structurally similar, have shown that the self-assembly of the homochiral (L,L) stereoisomer results in long tubular micelles approximately 80 Å in diameter. In contrast, the heterochiral (L,D) stereoisomer assembles into much wider tubes, around 300 Å in diameter, with a thin two-layered wall. nih.gov This demonstrates that altering the chirality of a single amino acid residue can dramatically change the molecular packing and the final supramolecular architecture. nih.gov This principle is also observed in other peptide systems where alternating L- and D-form amino acids leads to the formation of highly ordered wide nanotubes and helical ribbons, as opposed to the twisted fibrils formed by their homochiral counterparts. nih.gov

Tunability of Rheological and Mechanical Properties

The mechanical properties of hydrogels derived from this compound and related compounds can be precisely controlled, which is crucial for their application. The stiffness and viscosity of the gel are dependent on the underlying fibrillar network. nih.gov Key parameters that can be adjusted to tune these properties include the concentration of the gelator and the conditions of gel formation. nih.govnih.gov

The storage modulus (G'), a measure of the gel's stiffness, can be tuned over a wide range, often from several hundred to tens of thousands of Pascals (Pa), simply by varying the polypeptide concentration and the ratio of any cross-linking agents used. nih.govmdpi.com For instance, in related resilin-based polypeptide hydrogels, the storage modulus could be easily tuned between 500 Pa and 10 kPa. nih.gov The relationship between gelator concentration (c) and stiffness (G') often follows a power law (G' ∝ c^x), where the exponent 'x' provides insight into the nature of the gel network. nih.gov This tunability allows for the creation of materials with specific mechanical strengths tailored for different applications. mdpi.com

| Parameter Varied | Observed Effect | Typical Range of Values | Reference |

|---|---|---|---|

| Gelator Concentration | Increased stiffness (Storage Modulus, G') | G' can be tuned from ~500 Pa to >10,000 Pa | nih.gov |

| Cross-linking Ratio | Alters stiffness, swelling ratio, and resilience | Resilience values can range from 90% to 98% | nih.gov |

| Chirality (Stereoisomer) | Drastic change in supramolecular morphology (e.g., tube diameter) | Tube diameters can vary from ~80 Å to ~300 Å | nih.gov |

| Solvent/pH | Triggers or inhibits the gelation process | pH-dependent gelation is a common trigger mechanism | warwick.ac.uk |

Applications in Biocatalysis and Enzyme Immobilization

The unique properties of hydrogels formed from this compound derivatives make them excellent candidates for applications in biocatalysis, particularly for enzyme immobilization. rsc.org Immobilizing enzymes within a hydrogel matrix offers several advantages: it enhances enzyme stability, allows for easy separation of the enzyme from the reaction products, and enables the reuse of the enzyme, which is crucial for cost-effective industrial processes. rsc.orgmdpi.com